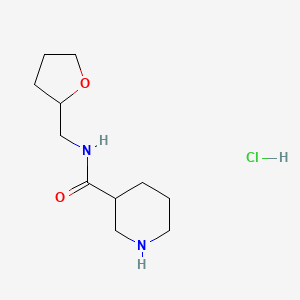
N-(Tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide hydrochloride
Descripción general
Descripción
N-(Tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide hydrochloride, also known as N-THF-3-PCA HCl, is a small organic molecule that has a wide range of applications in the scientific and medical fields. N-THF-3-PCA HCl has been used in a variety of biochemical and physiological studies, and is a key component in the synthesis of drugs and other compounds.
Aplicaciones Científicas De Investigación
Synthesis and Evaluation in Antipsychotic Agents
Norman, Navas, Thompson, and Rigdon (1996) conducted research on heterocyclic analogues of 1192U90, including compounds like N-(Tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide hydrochloride. These compounds were evaluated for their potential as antipsychotic agents. They were tested for binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, and for their ability to antagonize the apomorphine-induced climbing response in mice. This study highlighted the relevance of such compounds in developing potential treatments for psychosis (Norman et al., 1996).
Anti-acetylcholinesterase Activity
Sugimoto, Tsuchiya, Sugumi, and colleagues (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including N-(Tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide hydrochloride, and evaluated them for anti-acetylcholinesterase (anti-AChE) activity. These compounds showed potential in the treatment of diseases like Alzheimer’s, as they influenced acetylcholine content in the brain (Sugimoto et al., 1990).
Receptor Imaging in PET
In 2004, Elsinga, van Waarde, and Vaalburg highlighted the use of receptor imaging in the thorax with positron emission tomography (PET). They mentioned compounds like N-(Tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide hydrochloride as potential agents in this imaging process. The study focused on the application of PET in imaging receptors in the sympathetic and parasympathetic systems of the heart and lungs (Elsinga et al., 2004).
Synthesis in Anticonvulsants
Ho, Crider, and Stables (2001) researched compounds based on 2-piperidinecarboxylic acid for anticonvulsant activity. This research is relevant to N-(Tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide hydrochloride as it explores similar structural frameworks, providing insights into potential applications in treating seizures (Ho et al., 2001).
Pharmacological Profile of Silent 5-HT1A Receptor Antagonist
Forster, Cliffe, Bill, and colleagues (1995) studied WAY-100635, a phenylpiperazine derivative closely related to N-(Tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide hydrochloride. This research is significant as it provides a pharmacological profile of a silent 5-HT1A receptor antagonist, which is essential in understanding the pharmacodynamics of similar compounds (Forster et al., 1995).
Propiedades
IUPAC Name |
N-(oxolan-2-ylmethyl)piperidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c14-11(9-3-1-5-12-7-9)13-8-10-4-2-6-15-10;/h9-10,12H,1-8H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGCORYEFZCCES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)NCC2CCCO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



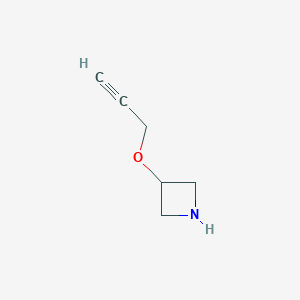
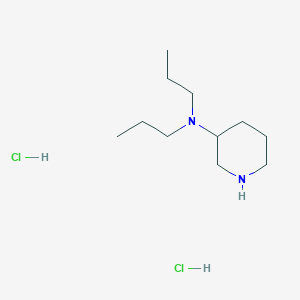
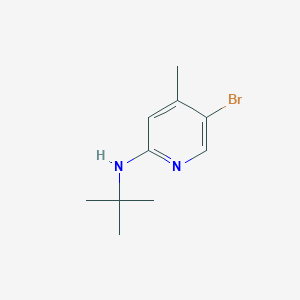

![3-[(2-Chloro-4-isopropylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1423996.png)
![3-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1423997.png)
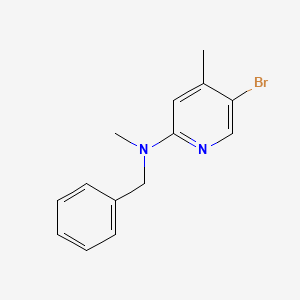
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-1-ethanol](/img/structure/B1423999.png)
![3-[(2-Chloro-4,6-dimethylphenoxy)methyl]-piperidine hydrochloride](/img/structure/B1424000.png)

![3-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1424002.png)
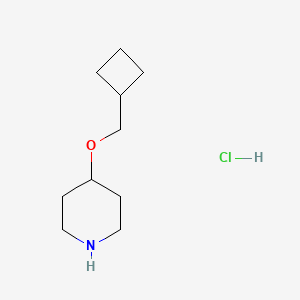

![4-[(2-Chloro-4,6-dimethylphenoxy)methyl]-piperidine hydrochloride](/img/structure/B1424007.png)